4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a triazolopyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring system, followed by the introduction of the piperazine and pyridine-2-carbonitrile moieties. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 5-(4-Methylbenzylidene)(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
Uniqueness
4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its triazolopyridazine core, coupled with the piperazine and pyridine-2-carbonitrile moieties, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c16-10-12-9-13(3-4-17-12)21-5-7-22(8-6-21)15-2-1-14-19-18-11-23(14)20-15/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDXBBURFTUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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